N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound It is characterized by the presence of a methoxy group, a methyl group, and a pyrimidinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylphenylamine and 4-methyl-6-oxopyrimidine.
Formation of Intermediate: The first step involves the reaction of 2-methoxy-5-methylphenylamine with an appropriate acylating agent to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 4-methyl-6-oxopyrimidine under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: Lacks the methyl group on the phenyl ring.
N-(2-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: Lacks the methoxy group on the phenyl ring.
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyrimidin-1(6H)-yl)acetamide: Lacks the methyl group on the pyrimidine ring.
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the specific combination of functional groups and their positions on the phenyl and pyrimidine rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-4-5-13(21-3)12(6-10)17-14(19)8-18-9-16-11(2)7-15(18)20/h4-7,9H,8H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNJTONCPVHSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC(=CC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.